3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide
CAS No.: 371132-61-5
Cat. No.: VC21426667
Molecular Formula: C19H12ClFN2O2S2
Molecular Weight: 418.9g/mol
* For research use only. Not for human or veterinary use.
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide - 371132-61-5](/images/no_structure.jpg)
Specification
CAS No. | 371132-61-5 |
---|---|
Molecular Formula | C19H12ClFN2O2S2 |
Molecular Weight | 418.9g/mol |
IUPAC Name | 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide |
Standard InChI | InChI=1S/C19H12ClFN2O2S2/c1-25-12-6-7-13-15(8-12)27-17(16(13)20)18(24)23-19-22-14(9-26-19)10-2-4-11(21)5-3-10/h2-9H,1H3,(H,22,23,24) |
Standard InChI Key | QLUIWCYVFKTFKM-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)Cl |
Canonical SMILES | COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)Cl |
Introduction
Chemical Structure and Identification
Molecular Structure and Composition
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide contains several key structural components arranged in a specific molecular architecture:
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A benzothiophene core with a chloro substituent at position 3
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A methoxy group at position 6 of the benzothiophene
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A carboxamide linkage connecting to a thiazole ring
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A 4-fluorophenyl group attached to position 4 of the thiazole ring
The molecular formula of this compound is C19H12ClFN2O2S2, reflecting its heterocyclic nature with multiple functional groups .
Chemical Identifiers and Structural Representation
The compound can be identified through various chemical notations as outlined in the following table:
Identifier Type | Value |
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Chemical Name | 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide |
Canonical SMILES | COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)Cl |
Isomeric SMILES | COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)Cl |
InChI | InChI=1S/C19H12ClFN2O2S2/c1-25-12-6-7-13-15(8-12)27-17(16(13)20)18(24)23-19-22-14(9-26-19)10-2-4-11(21)5-3-10/h2-9H,1H3,(H,22,23,24) |
These identifiers provide a precise description of the compound's structure and connectivity .
Physical and Chemical Properties
Theoretical and Predicted Properties
While specific experimental data for 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide is limited in the available literature, certain properties can be inferred based on its structure and related compounds:
Property | Estimated Value | Basis for Estimation |
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Molecular Weight | 418.9 g/mol | Calculated from molecular formula C19H12ClFN2O2S2 |
Physical State | Solid at room temperature | Based on related heterocyclic compounds |
Solubility | Limited water solubility; higher solubility in organic solvents | Based on presence of aromatic and heterocyclic rings |
Melting Point | Likely >200°C | Estimated based on similar complex heterocyclic compounds |
For comparison, a structurally related compound, 3-CHLORO-N-(1,3-THIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE (CAS: 304882-77-7), has the following properties:
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Molecular Formula: C12H7ClN2OS2
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Molecular Weight: 294.78 g/mol
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Predicted Density: 1.580±0.06 g/cm³
Structure-Property Relationships
The physicochemical properties of 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide are significantly influenced by its structural features:
The benzothiophene core contributes substantially to the compound's lipophilicity and provides a rigid, planar scaffold. The methoxy group at position 6 serves as an electron-donating substituent, affecting the electronic distribution across the aromatic system and potentially enhancing hydrogen bond accepting capabilities. The chloro substituent at position 3 influences electronic properties and may participate in halogen bonding interactions with potential biological targets.
The carboxamide linkage represents a crucial functional group in this molecule, offering both hydrogen bond donor and acceptor sites. This feature is often significant in biological interactions and may contribute to the compound's solubility profile and protein binding characteristics. The thiazole ring adds to the heteroaromatic character of the molecule and provides additional sites for intermolecular interactions.
The 4-fluorophenyl group introduces specific electronic properties through the fluorine atom, which is known to enhance metabolic stability in drug-like molecules while maintaining lipophilicity. The para positioning of the fluorine atom optimizes electronic effects across the phenyl ring.
Synthetic Approaches and Preparation
Step | Reaction | Purpose |
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1 | Synthesis of 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid | Preparation of the core structure |
2 | Conversion to acid chloride using thionyl chloride or oxalyl chloride | Activation for amide formation |
3 | Preparation of 4-(4-fluorophenyl)-1,3-thiazol-2-amine | Synthesis of the amine component |
4 | Amide coupling reaction | Formation of the target compound |
This synthetic strategy would likely involve multiple steps, beginning with the preparation of appropriately substituted benzothiophene derivatives, followed by functionalization to introduce the chloro substituent and carboxylic acid functionality. The thiazole component would be synthesized separately, with the 4-fluorophenyl group introduced at the appropriate stage. The final coupling step would bring these components together to form the carboxamide linkage.
Challenges in Synthesis
The synthesis of complex heterocyclic compounds like 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide presents several challenges:
Structural Analysis and Characterization
Structural Components and Features
The benzothiophene component forms the core of the molecule, consisting of a benzene ring fused to a thiophene ring. This bicyclic system provides rigidity and a specific three-dimensional arrangement of substituents. The chlorine atom at position 3 and the methoxy group at position 6 are positioned to create a specific electronic distribution across this core structure. The carboxamide group at position 2 extends from this core, forming a crucial connection point to the thiazole portion.
The 4-fluorophenyl group contributes an additional aromatic system to the molecule, with the fluorine atom providing unique electronic characteristics. The para position of the fluorine substituent ensures maximum electronic effect across the phenyl ring through resonance and inductive effects.
Analytical Characterization Techniques
The comprehensive characterization of 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide would typically involve multiple analytical techniques:
Technique | Expected Information | Key Features |
---|---|---|
Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity assessment | ¹H, ¹³C, ¹⁹F NMR signals for aromatic protons, methoxy group, and key carbon atoms |
Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | Molecular ion peak at m/z ≈ 419, characteristic fragment ions |
Infrared Spectroscopy | Functional group identification | C=O stretching (≈1650-1700 cm⁻¹), N-H stretching (≈3300-3500 cm⁻¹), C-F stretching (≈1000-1400 cm⁻¹) |
UV-Visible Spectroscopy | Chromophore characterization | Absorption maxima related to aromatic and heterocyclic systems |
X-ray Crystallography | Three-dimensional structure determination | Bond lengths, angles, and conformational details |
Nuclear Magnetic Resonance spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. The ¹H NMR spectrum would show signals for aromatic protons from the benzothiophene, thiazole, and fluorophenyl rings, typically in the range of δ 7.0-8.5 ppm. The methoxy protons would appear as a distinctive singlet around δ 3.8-4.0 ppm, while the NH proton of the carboxamide would likely appear as a broad singlet at δ 9-10 ppm. The ¹³C NMR spectrum would reveal the carbon skeleton of the molecule, with the carbonyl carbon of the carboxamide appearing at approximately δ 160-170 ppm.
Structure-Activity Relationships and Molecular Design
Key Structural Elements for Activity
In the context of structure-activity relationships, several features of 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide may be significant:
Structural Element | Potential Contribution to Activity |
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Benzothiophene Core | Provides a rigid, planar scaffold that may influence binding to biological targets |
Chloro Substituent | May participate in halogen bonding and affect electronic distribution |
Methoxy Group | Can serve as a hydrogen bond acceptor and influence lipophilicity |
Carboxamide Linkage | Offers hydrogen bond donor and acceptor capabilities |
Thiazole Ring | Contributes to electron distribution and provides additional binding sites |
4-Fluorophenyl Group | Influences metabolic stability and may participate in specific interactions |
The planar benzothiophene core likely serves as a scaffold that positions the other functional groups in specific three-dimensional arrangements necessary for biological activity. The chloro substituent at position 3 may participate in halogen bonding interactions with target proteins, while also influencing the electronic distribution across the benzothiophene system. The methoxy group at position 6 could serve as a hydrogen bond acceptor and would affect the lipophilicity and electron density of the aromatic system.
The carboxamide linkage is particularly significant, as it provides both hydrogen bond donor and acceptor capabilities that are often critical for specific biological interactions. The orientation of this group, connecting the benzothiophene and thiazole portions, would create a specific geometry that could be essential for target recognition.
Analytical Methods and Characterization
Chromatographic Analysis
The analysis and purification of 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide would typically require sophisticated chromatographic techniques:
High-Performance Liquid Chromatography (HPLC) would be a primary method, likely using reverse-phase conditions with C18 columns and gradient elution systems. The compound would be expected to show strong retention on reverse-phase columns due to its aromatic and heterocyclic structure. UV detection would be highly effective, as the compound contains multiple chromophores that would absorb strongly in the ultraviolet region.
Thin-Layer Chromatography (TLC) would serve as a useful technique for reaction monitoring and preliminary purity assessment. Silica gel stationary phases with appropriate solvent systems (such as dichloromethane/methanol mixtures) would likely provide good separation. The compound would be visualized using UV light, appearing as a distinctive spot due to its aromatic and heterocyclic systems.
Spectroscopic Characterization
Detailed spectroscopic data would be essential for the full characterization of the compound:
The ¹H NMR spectrum would be expected to show a complex pattern of signals for the aromatic protons of the benzothiophene, thiazole, and fluorophenyl systems, typically in the range of δ 7.0-8.5 ppm. The relative integration and coupling patterns of these signals would provide valuable information about the structural connectivity. The methoxy protons would appear as a distinctive singlet, typically around δ 3.8-4.0 ppm, integrating for three protons. The NH proton of the carboxamide would likely appear as a broad singlet at δ 9-10 ppm, potentially showing temperature-dependent behavior due to restricted rotation.
The ¹³C NMR spectrum would reveal the carbon skeleton of the molecule, with aromatic and heterocyclic carbons appearing in the range of δ 110-160 ppm. The carbonyl carbon of the carboxamide would appear at approximately δ 160-170 ppm, while the methoxy carbon would typically appear around δ 55-60 ppm. The carbon bearing the fluorine substituent would show characteristic splitting due to carbon-fluorine coupling.
Research and Development Considerations
Future Research Directions
Several promising research directions could be pursued for this compound:
Complete physicochemical characterization would establish fundamental properties necessary for understanding the compound's behavior in various contexts. This would include experimental determination of solubility profiles, lipophilicity (logP), acid-base properties (pKa values), and stability under various conditions. Crystal structure analysis would provide valuable insights into the three-dimensional arrangement of the molecule, including preferred conformations and potential intermolecular interactions.
Biological evaluation would be a logical next step, screening the compound against various targets to identify potential activities. This could include enzyme inhibition assays, receptor binding studies, cell-based assays, and potentially in vivo testing if initial results warrant further investigation. Structure-activity relationship studies would be particularly valuable, synthesizing and testing analogs with systematic structural modifications to identify the key features required for activity.
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